tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate chemical properties
tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate chemical properties
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Executive Summary: The Gem-Disubstituted Scaffold
In modern medicinal chemistry, the introduction of a quaternary stereocenter—specifically the gem-disubstituted 3-amino-3-methylpyrrolidine motif—represents a high-value strategy for conformational restriction. Unlike the flexible unsubstituted pyrrolidine, the (3R)-3-methylpyrrolidin-3-yl core locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs). Furthermore, the C3-methyl group blocks a common metabolic soft spot (alpha-oxidation), significantly enhancing the pharmacokinetic (PK) profile of the parent drug.
This guide details the physicochemical properties, validated synthetic pathways, and reactivity profile of the Boc-protected precursor: tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate .
Physicochemical Characterization
The following data represents the core properties of the N-Boc protected scaffold. Researchers should note that the presence of the quaternary center significantly alters the solubility profile compared to the non-methylated analog.
| Property | Value | Notes |
| IUPAC Name | tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate | |
| CAS Number | 147459-52-7 (racemic) | Specific (3R) enantiomer often custom synthesized or resolved. |
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere. |
| LogP (Predicted) | ~1.2 - 1.5 | More lipophilic than unsubstituted analog (LogP ~0.8). |
| pKa (Pyrrolidine NH) | ~9.5 - 10.0 | The secondary amine is highly basic. |
| Solubility | DMSO, DCM, MeOH, EtOAc | Low water solubility until deprotected/protonated. |
Synthetic Architecture: The Curtius Rearrangement Route
The construction of the quaternary nitrogen center is the rate-limiting step in accessing this scaffold. Direct alkylation of 3-aminopyrrolidine is prone to over-alkylation. The industry-standard protocol utilizes a Curtius Rearrangement of the corresponding 3,3-disubstituted carboxylic acid. This method preserves stereochemistry and allows for the direct installation of the Boc group.
Validated Synthetic Workflow
The synthesis typically begins with the alkylation of a protected beta-keto ester or a specific 1,3-dipolar cycloaddition to generate 1-benzyl-3-methylpyrrolidine-3-carboxylic acid .
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Carboxylic Acid Activation: The precursor acid is treated with Diphenylphosphoryl azide (DPPA) and triethylamine.[1]
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Curtius Rearrangement: Thermal decomposition of the acyl azide intermediate yields the isocyanate at C3.
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In-Situ Trapping: The isocyanate is trapped with tert-butanol (tBuOH) to form the Boc-carbamate.
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Debenzylation: Hydrogenolysis (Pd/C, H₂) removes the benzyl group, yielding the target free secondary amine.
Figure 1: Strategic construction of the quaternary amine center via Curtius Rearrangement.
Reactivity Profile & Orthogonal Protection
The utility of this building block lies in its orthogonal reactivity . The molecule possesses two distinct nitrogen centers with vastly different steric and electronic environments.
Steric Hindrance at C3
The C3-methyl group creates a "neopentyl-like" steric environment around the carbamate nitrogen.
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Implication: Deprotection of the Boc group requires standard acidic conditions (TFA/DCM or HCl/Dioxane), but subsequent coupling to this nitrogen (after deprotection) will be slower than with non-methylated amines.
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Optimization: When coupling the C3-amine to carboxylic acids, use high-activity coupling reagents like HATU or COMU rather than EDC/HOBt to overcome the steric barrier.
Pyrrolidine Nitrogen (N1) Functionalization
The N1 nitrogen is a secondary amine and is highly nucleophilic, unhindered by the C3-methyl group.
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Reductive Amination: Reacts readily with aldehydes/ketones (NaBH(OAc)₃).
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SNAr Reactions: Excellent nucleophile for displacing halides in heteroaromatic systems (e.g., chloropyrimidines).
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Acylation: Reacts rapidly with acid chlorides or anhydrides.
Figure 2: Divergent reactivity pathways allowing selective functionalization of N1 vs. C3.
Handling & Safety Protocols
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Storage: The carbamate is stable at room temperature but should be stored at 2-8°C under desiccant to prevent moisture absorption, which can lead to hydrolysis over extended periods.
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Toxicity: Classified as an irritant (H315, H319, H335). Standard PPE (gloves, goggles, fume hood) is mandatory.
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Stereochemical Integrity: Avoid strong bases at high temperatures (>100°C) for prolonged periods, although the quaternary center prevents racemization via simple deprotonation (unlike tertiary centers).
References
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Curtius Rearrangement in Drug Discovery: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[2] J. Org. Chem., 2018.[3] Link
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Quaternary Proline Derivatives: Kuttruff, C. A., et al. "Interrupted Curtius Rearrangements of Quaternary Proline Derivatives." J. Org. Chem., 2021.[4] Link
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General Properties & CAS: PubChem Compound Summary for CID 7171888 (Related Analog).Link
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Pyrrolidine Scaffolds in MedChem: Fanning, S. W., et al. "The Orientation of 3-Methylpyrrolidine is Responsible for Selective ER Degradation." eLife, 2018. Link
